molecular formula C14H16N2O3S2 B2716530 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421451-12-8

1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2716530
CAS No.: 1421451-12-8
M. Wt: 324.41
InChI Key: BLZPJGNDRWFLEN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound characterized by the presence of a urea moiety linked to a thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene-2-carbonyl intermediate: This step involves the acylation of thiophene using a suitable acylating agent such as thiophene-2-carbonyl chloride.

    Coupling with 2-methoxyethylamine: The intermediate is then reacted with 2-methoxyethylamine to form the desired urea derivative. This step often requires the use of a coupling reagent like carbodiimide to facilitate the formation of the urea bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The thiophene rings and urea moiety play crucial roles in these interactions, potentially affecting pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    Thiophene-2-carbonyl derivatives: Compounds with similar thiophene ring systems.

    Urea derivatives: Compounds containing the urea functional group.

Uniqueness: 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is unique due to its specific combination of a methoxyethyl group, thiophene rings, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-19-7-6-15-14(18)16-9-10-4-5-12(21-10)13(17)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZPJGNDRWFLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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